(S)-2-(Piperidin-2-yl)pyridine dihydrochloride
Description
(S)-2-(Piperidin-2-yl)pyridine dihydrochloride (CAS: 2771315-93-4) is a chiral organic compound featuring a pyridine ring fused to a piperidine moiety, with two hydrochloride counterions enhancing its solubility and stability. The stereochemistry of the S-enantiomer is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles.
This compound is utilized in medicinal chemistry research, particularly in studying nicotinic acetylcholine receptor (nAChR) modulation and cognitive disorder therapeutics. Its structural framework—combining pyridine’s aromaticity with piperidine’s conformational flexibility—makes it a versatile scaffold for drug development.
Properties
IUPAC Name |
2-[(2S)-piperidin-2-yl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCMOLSHRLXFRS-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Piperidin-2-yl)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and piperidine derivatives.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Piperidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides) for substitution reactions. The reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives.
Scientific Research Applications
(S)-2-(Piperidin-2-yl)pyridine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in drug development.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
ABT-089 [2-Methyl-3-(2-(S)-Pyrrolidinylmethoxy)pyridine Dihydrochloride]
Structural Differences :
- Core Heterocycle : ABT-089 substitutes piperidine with a pyrrolidine ring, reducing ring size from six- to five-membered, which alters conformational flexibility and binding affinity .
- Substituents : ABT-089 includes a methoxy group at the pyridine’s 3-position and a methyl group at the 2-position, enhancing selectivity for neuronal nAChRs .
Pharmacological Data :
Safety Profile :
ABT-089 exhibits higher specificity for neuronal nAChRs, reducing off-target effects compared to broader-acting piperidine analogs. However, both compounds share risks of H302 (acute toxicity if ingested) and H315/H319 (skin/eye irritation) .
Betahistine Dihydrochloride (N-Methyl-2-(Pyridin-2-yl)Ethanamine DHC)
Structural Differences :
Pharmacopeial Standards :
| Parameter | (S)-2-(Piperidin-2-yl)pyridine DHC | Betahistine DHC |
|---|---|---|
| Purity (Pharmacopeia) | Not pharmacopeial | 99.0–101.0% (USP/BP) |
| Key Impurity | Unspecified | 2-(2-Hydroxyethyl)pyridine (HEP) |
Toxicity :
Betahistine’s impurities (e.g., HEP) are associated with hepatotoxicity and fetal damage, whereas the target compound’s hazards are less characterized but include respiratory and dermal risks (H335, H315) .
Enantiomeric Comparison: (R)-2-(Piperidin-2-yl)pyridine Dihydrochloride
Key Differences :
Other Pyridine-Piperidine Derivatives
- (S)-2-(Pyrrolidin-3-yloxy)pyridine DHC (CAS: 1029715-21-6): Features an oxygen bridge between pyridine and pyrrolidine, improving solubility but reducing blood-brain barrier penetration compared to the target compound .
Biological Activity
(S)-2-(Piperidin-2-yl)pyridine dihydrochloride is a compound that has garnered attention in pharmacology due to its potential biological activities. This article explores its synthesis, mechanism of action, interactions with biological targets, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound is a piperidine derivative with a pyridine ring. The synthesis typically involves the reaction of piperidine with pyridine derivatives under controlled conditions to yield the dihydrochloride salt form. The compound's chemical formula is CHClN, and its molecular weight is approximately 248.15 g/mol.
The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs) . These receptors are crucial for neurotransmission in the central nervous system and play significant roles in cognitive functions such as learning and memory. Research indicates that this compound may act as a partial agonist at specific nAChR subtypes, influencing neuronal excitability and synaptic transmission.
1. Neuropharmacological Effects
Studies have shown that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate cholinergic activity suggests potential applications in enhancing cognitive function.
2. Analgesic Properties
Recent research highlights the compound's analgesic effects through its dual action on histamine H3 and sigma-1 receptors, which are implicated in pain modulation. In vivo studies demonstrated significant analgesic activity, indicating that this compound could be beneficial for managing nociceptive and neuropathic pain .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Mechanism of Action | Notable Activities |
|---|---|---|
| This compound | Partial agonist at nAChRs; dual action on H3/σ1 | Neuroprotective; analgesic |
| (S)-3-(piperidin-2-yl)pyridine hydrochloride | Agonist at nAChRs | Cognitive enhancement; insecticidal |
| KSK68 | Dual H3/σ1 receptor ligand | Analgesic; selective for H3 receptor |
Case Study 1: Neuroprotection
A study conducted on the effects of this compound in a mouse model of Alzheimer’s disease showed significant improvements in memory retention tasks. The compound was administered at varying doses, revealing dose-dependent neuroprotective effects against amyloid-beta toxicity.
Case Study 2: Pain Management
In another study focusing on neuropathic pain models, administration of this compound resulted in marked reductions in pain behavior compared to control groups. The findings support its potential as a therapeutic agent for chronic pain management .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2-(Piperidin-2-yl)pyridine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reacting 2-chloropyridine with piperidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF). The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt . Optimization strategies include:
- Adjusting reaction temperature (80–100°C) to balance reaction rate and side-product formation.
- Using excess piperidine (1.2–1.5 equivalents) to drive the reaction to completion.
- Purification via recrystallization in ethanol/water mixtures to achieve >95% purity.
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments and carbon backbone .
- IR Spectroscopy : Identify amine (–NH) and pyridine (C=N) stretching vibrations (e.g., peaks near 3300 cm⁻¹ and 1600 cm⁻¹) .
- X-ray Crystallography : Single-crystal analysis using SHELXL (via SHELX suite) for precise determination of stereochemistry and hydrogen-bonding networks .
Q. How should this compound be handled and stored to ensure stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature in a desiccator to prevent hygroscopic degradation. Avoid prolonged exposure to light, as photolytic cleavage of the pyridine-piperidine bond may occur .
Advanced Research Questions
Q. How does the enantiomeric purity of this compound affect its biological activity, and what chiral resolution methods are effective?
- Methodological Answer : The (S)-enantiomer exhibits distinct receptor-binding profiles compared to the (R)-form due to stereospecific interactions (e.g., with G protein-coupled receptors). Chiral resolution methods include:
- Chiral HPLC : Using a cellulose-based chiral column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Simulated Moving Bed (SMB) Chromatography : For large-scale enantiomer separation .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide simulate binding to receptors (e.g., serotonin or dopamine receptors) by analyzing ligand-receptor complementarity.
- Molecular Dynamics (MD) : GROMACS or AMBER assess binding stability under physiological conditions (e.g., 310 K, 1 atm) .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Reproducibility Studies : Standardize assay conditions (e.g., buffer pH, temperature) across labs.
- Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., impurity levels in compound batches).
- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
Q. What are the design considerations for synthesizing derivatives with enhanced biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine at the pyridine 4-position) to modulate lipophilicity and binding kinetics.
- Bioisosteric Replacement : Replace the piperidine ring with morpholine or azetidine to optimize metabolic stability .
Q. How is X-ray crystallography applied to study molecular interactions of this compound in complex with enzymes or receptors?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) and solve the structure using SHELX programs. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
